molecular formula C14H19N5O2S B5443211 [(Z)-[4-(azepan-1-yl)-3-nitrophenyl]methylideneamino]thiourea

[(Z)-[4-(azepan-1-yl)-3-nitrophenyl]methylideneamino]thiourea

Cat. No.: B5443211
M. Wt: 321.40 g/mol
InChI Key: NMZWXFUXLIVTKB-YBEGLDIGSA-N
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Description

[(Z)-[4-(azepan-1-yl)-3-nitrophenyl]methylideneamino]thiourea is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a nitrophenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[4-(azepan-1-yl)-3-nitrophenyl]methylideneamino]thiourea typically involves the condensation of 4-(azepan-1-yl)-3-nitrobenzaldehyde with thiourea under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[4-(azepan-1-yl)-3-nitrophenyl]methylideneamino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

[(Z)-[4-(azepan-1-yl)-3-nitrophenyl]methylideneamino]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[4-(azepan-1-yl)-3-nitrophenyl]methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Azepines: Compounds containing a seven-membered nitrogen-containing ring.

    Thiazepines: Compounds with a sulfur and nitrogen in a seven-membered ring.

    Benzodiazepines: Compounds with a fused benzene and diazepine ring.

Uniqueness

[(Z)-[4-(azepan-1-yl)-3-nitrophenyl]methylideneamino]thiourea is unique due to its combination of an azepane ring, nitrophenyl group, and thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[(Z)-[4-(azepan-1-yl)-3-nitrophenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c15-14(22)17-16-10-11-5-6-12(13(9-11)19(20)21)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2,(H3,15,17,22)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZWXFUXLIVTKB-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C=NNC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)/C=N\NC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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